molecular formula C13H20N4O2 B1433520 1-ethyl-N-methyl-2-(1-methyl-1H-pyrazol-4-yl)-6-oxopiperidine-3-carboxamide CAS No. 1803570-55-9

1-ethyl-N-methyl-2-(1-methyl-1H-pyrazol-4-yl)-6-oxopiperidine-3-carboxamide

Cat. No.: B1433520
CAS No.: 1803570-55-9
M. Wt: 264.32 g/mol
InChI Key: WUYYFHTZSQKUNS-UHFFFAOYSA-N
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Description

1-ethyl-N-methyl-2-(1-methyl-1H-pyrazol-4-yl)-6-oxopiperidine-3-carboxamide is a useful research compound. Its molecular formula is C13H20N4O2 and its molecular weight is 264.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • X-ray Powder Diffraction Studies : This compound is an important intermediate in the synthesis of the anticoagulant apixaban. X-ray powder diffraction data can provide valuable insights into the structural properties of such compounds, which is crucial for understanding their biological activity and developing new drugs (Wang, Suo, Zhang, Hou, & Li, 2017).

  • Synthesis for Imaging Agents : It's used in the synthesis of new potential PET (Positron Emission Tomography) agents for imaging of IRAK4 enzyme in neuroinflammation. Such imaging agents are vital in the diagnosis and study of neurodegenerative diseases (Wang, Xu, Miao, Dong, Li, Wang, Gao, Zheng, & Xu, 2018).

  • Synthesis of Pyrazolo Derivatives : This compound is involved in the synthesis of 1H-pyrazolo derivatives, which have various applications in medicinal chemistry and drug development (Miyashita, Iijima, Higashino, & Matsuda, 1990).

  • Cytotoxic Activity Studies : Carboxamide derivatives of benzo[b][1,6]naphthyridines synthesized using similar compounds have shown potential cytotoxic activity, indicating their usefulness in cancer research (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).

  • Synthesis of Novel Oxadiazole Compounds : The compound has been used in synthesizing novel 1,2,4‐Oxadiazole heterocyclic compounds, showing potential hypertensive activity (Kumar & Mashelker, 2007).

  • Antimicrobial and Anticancer Agent Synthesis : Novel pyrazole derivatives synthesized using similar compounds have shown potential as antimicrobial and anticancer agents, expanding the scope of therapeutic applications (Hafez, El-Gazzar, & Al-Hussain, 2016).

Properties

IUPAC Name

1-ethyl-N-methyl-2-(1-methylpyrazol-4-yl)-6-oxopiperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O2/c1-4-17-11(18)6-5-10(13(19)14-2)12(17)9-7-15-16(3)8-9/h7-8,10,12H,4-6H2,1-3H3,(H,14,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUYYFHTZSQKUNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(C(CCC1=O)C(=O)NC)C2=CN(N=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-ethyl-N-methyl-2-(1-methyl-1H-pyrazol-4-yl)-6-oxopiperidine-3-carboxamide
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1-ethyl-N-methyl-2-(1-methyl-1H-pyrazol-4-yl)-6-oxopiperidine-3-carboxamide
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1-ethyl-N-methyl-2-(1-methyl-1H-pyrazol-4-yl)-6-oxopiperidine-3-carboxamide
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1-ethyl-N-methyl-2-(1-methyl-1H-pyrazol-4-yl)-6-oxopiperidine-3-carboxamide
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1-ethyl-N-methyl-2-(1-methyl-1H-pyrazol-4-yl)-6-oxopiperidine-3-carboxamide
Reactant of Route 6
1-ethyl-N-methyl-2-(1-methyl-1H-pyrazol-4-yl)-6-oxopiperidine-3-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.